REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([CH3:17])([CH3:16])[C:12]([F:15])([F:14])[F:13].B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:10])[C:3]=1[C:11]([CH3:16])([CH3:17])[C:12]([F:14])([F:15])[F:13]
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Name
|
1,3-difluoro-5-methoxy-2-(2,2,2-trifluoro-1,1-dimethylethyl)benzene
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Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)OC)F)C(C(F)(F)F)(C)C
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the reaction was quenched with water
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Type
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EXTRACTION
|
Details
|
the product was extracted with ethyl acetate which
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
Then, filtration, evaporation, purification by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with hexane/ethy lacetate (10:1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1C(C(F)(F)F)(C)C)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |